molecular formula C7H16N2S B146723 1,3-Diisopropylthiourea CAS No. 2986-17-6

1,3-Diisopropylthiourea

Cat. No.: B146723
CAS No.: 2986-17-6
M. Wt: 160.28 g/mol
InChI Key: KREOCUNMMFZOOS-UHFFFAOYSA-N
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Description

1,3-Diisopropylthiourea: is an organic compound with the molecular formula C_7H_16N_2S . It is a derivative of thiourea, where the hydrogen atoms are replaced by isopropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diisopropylthiourea can be synthesized by reacting isopropylamine with carbon disulfide in the presence of a solvent like xylene. The reaction is typically carried out at a temperature of 50-60°C. After the addition of carbon disulfide, the mixture is heated and maintained at this temperature for 1-2 hours to ensure complete reaction. The resulting product is then cooled, filtered, and dried to obtain pure this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar procedure but on a larger scale. The process involves the use of reactors and absorption tanks to handle the by-products like hydrogen sulfide. The yield and purity of the product are optimized to over 99.55% and 99.90%, respectively .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diisopropylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

1,3-Diisopropylthiourea has several applications in scientific research:

Comparison with Similar Compounds

  • 1,3-Diethylthiourea
  • 1,3-Di-n-propylthiourea
  • 1,3-Di-tert-butylthiourea

Comparison: 1,3-Diisopropylthiourea is unique due to its specific isopropyl groups, which provide distinct steric and electronic properties compared to other thiourea derivatives. This uniqueness makes it particularly effective in forming stable metal complexes and exhibiting specific biological activities .

Properties

IUPAC Name

1,3-di(propan-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREOCUNMMFZOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062756
Record name Thiourea, N,N'-bis(1-methylethyl)-
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Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2986-17-6
Record name N,N′-Bis(1-methylethyl)thiourea
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Record name 1,3-Diisopropylthiourea
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Record name 1,3-Diisopropylthiourea
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Record name Thiourea, N,N'-bis(1-methylethyl)-
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Record name Thiourea, N,N'-bis(1-methylethyl)-
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Record name 1,3-diisopropyl-2-thiourea
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Record name 1,3-DIISOPROPYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the crystal structure of 1,3-Diisopropylthiourea (DIPTU) compare to similar thiourea derivatives?

A: The research abstract highlights that DIPTU exhibits structural similarities with 1,3-diethylthiourea (DETU) in its solid state. Both compounds form two-dimensional networks in their crystal lattice due to N-H···S hydrogen bonds between adjacent molecules []. This is in contrast to 1,3-diphenylthiourea (DPTU), which forms one-dimensional chains through similar hydrogen bonding, indicating the impact of the substituents on the crystal packing arrangement.

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